molecular formula C9H9N3O3 B3355971 6-Ethoxy-4-nitro-1H-benzimidazole CAS No. 64457-67-6

6-Ethoxy-4-nitro-1H-benzimidazole

Cat. No. B3355971
CAS RN: 64457-67-6
M. Wt: 207.19 g/mol
InChI Key: XWDNXEPBKMMVIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A general method of synthesizing benzimidazole derivatives involves reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine through condensation using sodium metabisulfite as the oxidative reagent . The N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives are prepared from the 6-substituted 1H-benzimidazole derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Ethoxy-4-nitro-1H-benzimidazole” are not detailed in the literature, benzimidazole derivatives in general have been known to exhibit various types of biological activity .

Safety and Hazards

While the specific safety and hazards of “6-Ethoxy-4-nitro-1H-benzimidazole” are not detailed in the literature, benzimidazole compounds are generally considered to be safe .

properties

IUPAC Name

6-ethoxy-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-6-3-7-9(11-5-10-7)8(4-6)12(13)14/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDNXEPBKMMVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214709
Record name 1H-Benzimidazole, 6-ethoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64457-67-6
Record name 1H-Benzimidazole, 6-ethoxy-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064457676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 6-ethoxy-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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